molecular formula C23H24N4O2S B2422502 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide CAS No. 1185070-20-5

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide

Cat. No.: B2422502
CAS No.: 1185070-20-5
M. Wt: 420.53
InChI Key: PVVDJYUKFFFNRS-UHFFFAOYSA-N
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Description

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-methylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-4-8-19-22(29)27-20(25-19)17-11-5-6-12-18(17)26-23(27)30-15(3)21(28)24-16-10-7-9-14(2)13-16/h5-7,9-13,15,19H,4,8H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVDJYUKFFFNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of imidazoquinazolines, which are known for their diverse biological activities. The structural formula can be represented as follows:

C18H20N4O2S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:
A study on a related imidazoquinazoline compound demonstrated an IC50 value of approximately 200 nM against human breast cancer cells (MCF-7). This suggests a potent inhibitory effect on tumor growth, warranting further investigation into the specific mechanisms involved.

Anti-inflammatory Effects

Compounds within this chemical family have also been noted for their anti-inflammatory properties. They modulate pathways involved in inflammation, such as the NF-kB signaling pathway.

CompoundIC50 (nM)Target
Compound A150NF-kB
Compound B300COX-2

This table illustrates the varying potencies of related compounds against key inflammatory targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, affecting pathways critical for cell survival and proliferation.
  • Apoptotic Pathways : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cytokine Modulation : By inhibiting pro-inflammatory cytokines, it reduces inflammation and associated tissue damage.

Research Findings

Recent investigations have focused on the structure-activity relationships (SAR) of imidazoquinazolines. Modifications in the thiol group and the propanamide moiety have been shown to enhance biological activity significantly.

Example Findings:
A derivative with a modified thiol group exhibited improved selectivity and potency against cancer cell lines compared to its parent compound, indicating that small structural changes can lead to substantial differences in biological outcomes.

Q & A

Q. What are the recommended synthetic routes for 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide?

The synthesis typically involves:

  • Step 1: Formation of the imidazoquinazoline core via condensation of 2-aminobenzamide with propyl aldehyde in DMF/Na₂S₂O₅, generating a 2-propyl-substituted intermediate .
  • Step 2: Introduction of the thiol group at position 5 of the quinazoline ring using sulfurizing agents (e.g., Lawesson’s reagent) .
  • Step 3: Acylation with m-tolyl propanamide via coupling reagents like EDC/HOBt in anhydrous DCM .
    Key Validation: Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity Analysis: Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) .
  • Structural Confirmation: Combine ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify substituent positions and LC-MS (ESI+) for molecular ion detection (expected [M+H]+: ~480–500 m/z) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Kinase Inhibition: Screen against EGFR, VEGFR, or PI3K using ADP-Glo™ assays (IC₅₀ determination) .
  • Antiproliferative Activity: Test on cancer cell lines (e.g., MCF-7, A549) via MTT assay with doxorubicin as a positive control .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Design of Experiments (DoE): Apply factorial designs to optimize temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol% Na₂S₂O₅) .
  • Flow Chemistry: Implement continuous-flow systems for thiolation steps to enhance reproducibility and reduce side-product formation .
    Example Table:
ParameterRange TestedOptimal ValueYield Increase
Temperature60–100°C80°C22% → 58%
SolventDMF vs. THFDMF15% improvement

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization: Compare protocols for cell culture conditions (e.g., serum concentration, passage number) and compound solubility (use DMSO stocks ≤0.1% v/v) .
  • Metabolic Stability: Evaluate hepatic microsomal stability (human/rat) to identify rapid degradation as a confounding factor .

Q. How can the enzyme inhibition mechanism be elucidated?

  • Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target kinases .
  • Molecular Docking: Use AutoDock Vina to model interactions between the compound’s thioether moiety and kinase ATP-binding pockets (e.g., EGFR-T790M mutant) .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
  • Silencing/Rescue Experiments: Knock down putative targets (e.g., EGFR) via siRNA and assess compound efficacy restoration in rescue models .

Methodological Challenges and Solutions

Q. How to address poor aqueous solubility in biological assays?

  • Formulation: Prepare PEG-400/water (1:4) co-solvents or use β-cyclodextrin inclusion complexes .
  • Prodrug Design: Synthesize phosphate or acetate esters of the thiol group for improved solubility .

Q. What computational tools support SAR studies for this scaffold?

  • QSAR Modeling: Use Schrödinger’s Maestro to correlate substituent electronic parameters (Hammett σ) with kinase inhibitory activity .
  • Free Energy Perturbation (FEP): Predict binding affinity changes for analogs with modified propyl or m-tolyl groups .

Data Reproducibility Checklist

  • Synthesis: Report exact equivalents of reagents, reaction atmosphere (N₂/air), and purification methods (e.g., column chromatography gradients) .
  • Biology: Include positive/negative controls, cell line authentication, and ≥3 biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.